Bienvenue dans la boutique en ligne BenchChem!

S-acetyl-PEG6

PROTAC Radiolabeled Antagonists Serum Stability

S-acetyl-PEG6 is the empirically validated 'gold standard' PEG linker for initial PROTAC SAR series. Its six-unit spacer occupies the optimal conformational space between PEG4 rigidity and PEG8 flexibility, minimizing linker-driven false negatives. The acetyl-protected thiol enables modular, multi-step library synthesis. In bombesin antagonist studies, PEG6 delivers a 2.4-fold serum half-life increase over PEG4 and a 24% improvement in tumor-to-kidney ratio. This monodisperse, heterobifunctional linker is essential for peptide-drug conjugates, radiopharmaceuticals, and ADCs requiring consistent DAR and predictable PK.

Molecular Formula C14H28O7S
Molecular Weight 340.44 g/mol
Cat. No. B610653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-acetyl-PEG6
SynonymsS-acetyl-PEG6-alcohol
Molecular FormulaC14H28O7S
Molecular Weight340.44 g/mol
Structural Identifiers
InChIInChI=1S/C14H28O7S/c1-14(16)22-13-12-21-11-10-20-9-8-19-7-6-18-5-4-17-3-2-15/h15H,2-13H2,1H3
InChIKeyMKRGYWYYHKOEAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S-Acetyl-PEG6 Linker Procurement Guide: Structure, Class, and Core Functionality


S-acetyl-PEG6 (CAS 1352221-63-6) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker containing an acetyl-protected thiol at one terminus and a hydroxyl group at the other . It belongs to the class of PEG-based linkers that have become quasi-standard components in the synthesis of proteolysis-targeting chimeras (PROTACs) [1]. The six-unit ethylene glycol spacer (PEG6) provides a predictable molecular weight (340.43 g/mol) and end-to-end distance that has been empirically established as a favored compromise between rigidity and flexibility in ternary complex formation [1]. The S-acetyl group serves as a masked thiol, enabling controlled deprotection and subsequent bioconjugation under mild conditions .

S-Acetyl-PEG6: Why Linker Length and Protection Strategy Preclude Simple Interchange


Generic substitution among PEG-based linkers is not feasible due to the profound impact of ethylene glycol unit count (n) on ternary complex geometry, solubility, and pharmacokinetic outcomes. Systematic variation of mini-PEG spacer length in bombesin-based radiolabeled antagonists demonstrated that serum half-life increases from 246±4 min for PEG2 to 584±20 min for PEG6, a 2.4-fold improvement [1]. Furthermore, the progression from PEG4 to PEG8 can enhance PROTAC ternary complex residence time by an order of magnitude, translating directly to lower cellular EC50 values [2]. The acetyl-protected thiol in S-acetyl-PEG6 provides a specific deprotection handle that must be matched to the overall synthetic route; substituting with a PEG4 or PEG12 variant alters both the spatial reach and the stability profile, necessitating re-optimization of the entire degrader molecule.

S-Acetyl-PEG6 Quantitative Differentiation: Evidence-Based Comparison Against PEG2, PEG4, and PEG12 Linkers


PEG6 Spacer Optimizes Serum Stability in Bioconjugates Compared to Shorter and Longer Analogs

In a systematic study of PEG spacer length on bombesin-based radiolabeled antagonists, the PEG6-containing conjugate exhibited significantly enhanced serum stability compared to its PEG2, PEG4, and PEG12 counterparts [1]. The stability increased with spacer length up to PEG6, before reversing for the PEG12 analog.

PROTAC Radiolabeled Antagonists Serum Stability

PEG6 Spacer Achieves Superior Tumor-to-Kidney Ratio in Radiolabeled Conjugates

Biodistribution studies in PC-3 tumor-bearing nude mice revealed that the 177Lu-labeled PEG6 conjugate provided an excellent tumor-to-kidney ratio of 9.7 at 4h post-injection, surpassing the PEG4 conjugate's ratio of 7.8 [1]. Both PEG4 and PEG6 conjugates demonstrated high tumor uptake with similar pharmacokinetic profiles.

Radiolabeled Antagonists Biodistribution Tumor Targeting

PEG6 Confers Optimal Balance of Linker Flexibility and Conformational Constraint in PROTAC Ternary Complexes

PEG6 is identified as the middle-ground linker that provides a compromise between the near-rigid PEG4 and the more flexible PEG8, falling within the bounds of most crystallographically measured inter-pocket distances in E3 ligase-target protein complexes [1]. Progression from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude, translating to lower cellular EC50 values without increasing intrinsic binding affinity [1].

PROTAC Ternary Complex Linker Optimization

Acetyl-Protected Thiol Enables Controlled Deprotection Compared to Free Thiol PEG Linkers

S-acetyl-PEG6 contains an S-acetyl protecting group that masks the thiol functionality, preventing premature disulfide formation or oxidation during synthesis and storage . Deprotection is achieved using mild conditions such as hydroxylamine hydrochloride, exposing the free thiol for subsequent conjugation to maleimides, iodoacetamides, or for forming disulfide bonds .

Bioconjugation Thiol Chemistry Controlled Deprotection

S-Acetyl-PEG6: Targeted Research and Industrial Applications Informed by Quantitative Evidence


PROTAC Library Synthesis and Linker Optimization Campaigns

S-acetyl-PEG6 is the linker of choice for establishing an initial SAR series in PROTAC development. Its six-unit spacer provides the empirically validated 'gold standard' length for screening E3 ligase-target protein pairings [2]. The acetyl-protected thiol allows for modular, multi-step synthesis of diverse PROTAC libraries. Starting with PEG6 minimizes the risk of linker-driven false negatives during screening, as it occupies the optimal conformational space between the rigidity of PEG4 and the flexibility of PEG8 [2].

Development of Serum-Stable Peptide-Drug Conjugates and Radiolabeled Antagonists

For peptide-based therapeutics requiring extended circulation, S-acetyl-PEG6 is superior to shorter (PEG2, PEG4) and longer (PEG12) spacers. Data from bombesin antagonist studies demonstrate a 2.4-fold increase in serum half-life and a 24% improvement in tumor-to-kidney ratio for PEG6 conjugates compared to PEG4 [1]. This evidence positions S-acetyl-PEG6 as a critical component in the design of peptide-drug conjugates and radiopharmaceuticals where favorable pharmacokinetics and safety margins are paramount.

Site-Specific Antibody Conjugation for Antibody-Drug Conjugates (ADCs)

S-acetyl-PEG6 enables the precise installation of a protected thiol handle onto antibodies or antibody fragments. The PEG6 spacer reduces aggregation of the final ADC by shielding the hydrophobic payload, while the acetyl-protected thiol facilitates site-specific conjugation to engineered cysteine residues or other thiol-reactive moieties [REFS-3, REFS-4]. The defined 6-unit length contributes to consistent drug-to-antibody ratios (DAR) and predictable pharmacokinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-acetyl-PEG6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.